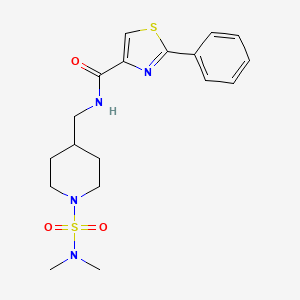
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring linked to a thiazole moiety, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential as a pharmacological agent.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A piperidine ring which may influence its pharmacokinetic properties.
- A thiazole moiety that is often associated with antifungal and anticancer activities.
- A dimethylsulfamoyl group , which enhances its interaction with biological systems.
Biological Activity Overview
Research has indicated that compounds within the thiazole class exhibit a wide range of biological activities, including:
- Antifungal : Thiazole derivatives have shown significant antifungal activity against pathogens like Candida albicans and Aspergillus species.
- Anticancer : Some studies suggest potential anticancer properties, although specific data on this compound is limited.
Antifungal Activity
A recent study evaluated the antifungal properties of thiazole derivatives, revealing that modifications at the para position of the phenyl moiety significantly impact biological activity. For instance, compounds with electronegative substituents demonstrated enhanced antifungal effects, comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Thiazole Compounds
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2e | Candida parapsilosis | 1.23 | |
| 2d | Candida albicans | Not specified | |
| Ketoconazole | Candida spp. | Varies | Standard Control |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or metabolic pathways.
- Receptor Interaction : It may act on specific receptors, modulating cellular signaling pathways relevant to its therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the dimethylsulfamoyl group and variations in the thiazole structure can significantly alter its efficacy and selectivity against biological targets. Notably, modifications that enhance lipophilicity are correlated with improved membrane permeability and bioavailability .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied. For instance, derivatives of thiazoles have been shown to possess notable antibacterial and antifungal activities, leading to their exploration as potential drug candidates.
Table 2: Comparative Biological Activities
Propriétés
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-21(2)27(24,25)22-10-8-14(9-11-22)12-19-17(23)16-13-26-18(20-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMFBRGMLRUUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














